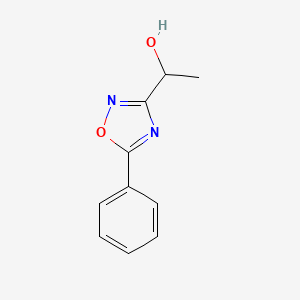

1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

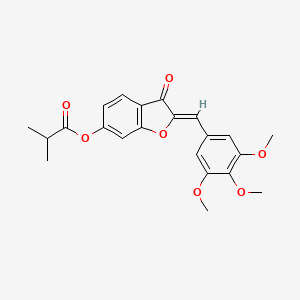

“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” is a chemical compound with the CAS Number: 1603108-27-5 . It has a molecular weight of 190.2 and its IUPAC name is this compound . The compound is typically stored at room temperature and appears as a powder .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered heterocyclic ring with an oxygen and two nitrogen atoms, which is characteristic of 1,2,4-oxadiazoles . The InChI code for this compound is 1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3 .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a molecular weight of 190.2 .Applications De Recherche Scientifique

Apoptosis Induction and Potential Anticancer Agents

Research has identified derivatives of 1,2,4-oxadiazole as novel apoptosis inducers, showing activity against breast and colorectal cancer cell lines. These compounds, through a cell-based chemical genetics approach, have been found to induce apoptosis, demonstrating potential as anticancer agents with identified molecular targets, such as TIP47, an IGF II receptor binding protein (Zhang et al., 2005).

Photoluminescent Properties and Mesomorphic Behaviour

Oxadiazole derivatives have been synthesized and characterized for their photoluminescent properties and mesomorphic behaviour, displaying wide mesomorphic temperature ranges and strong blue fluorescence emissions. This indicates potential applications in materials science, particularly in liquid crystals and luminescent materials (Han et al., 2010).

Antimicrobial Activity

New oxadiazole derivatives derived from phenylpropionohydrazides have been synthesized and evaluated for their antibacterial and antifungal activities. Specific derivatives have shown significant activity against strains of S. aureus and P. aeruginosa, indicating the potential for these compounds in developing new antimicrobial agents (Fuloria et al., 2009).

Electron Transport Materials

Oxadiazole derivatives have been explored for their thermal, optical, and electrochemical properties, showing potential as electron-transporting or hole-blocking materials for organic optoelectronic devices. Their good thermal stabilities and low orbital levels make them promising candidates for enhancing the efficiency of such devices (Liu et al., 2007).

Anti-staphylococcal Activity and Drug Candidate Potential

1,3,4-Oxadiazole derivatives have demonstrated strong activity against several strains of Staphylococcus aureus. In silico studies of Lipinski’s Rule of Five and other molecular properties suggest these compounds, particularly certain N-acylhydrazones and oxadiazoles, as potential new drug candidates (Oliveira et al., 2012).

Safety and Hazards

The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and using only outdoors or in a well-ventilated area (P271) .

Orientations Futures

The future directions for “1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” and similar compounds could involve further exploration of their potential as anti-infective agents . Additionally, the development of new synthetic routes and the study of their chemical reactions could also be areas of future research .

Mécanisme D'action

Target of Action

“1-(5-Phenyl-1,2,4-oxadiazol-3-yl)ethan-1-ol” belongs to the class of compounds known as 1,2,4-oxadiazoles . Compounds in this class have been found to exhibit anti-bacterial, anti-viral, and anti-leishmanial activities

Mode of Action

Many 1,2,4-oxadiazoles work by interacting with bacterial or viral proteins, disrupting their function and leading to the death of the pathogen .

Result of Action

Given its classification as a 1,2,4-oxadiazole, it may have potential anti-infective properties .

Propriétés

IUPAC Name |

1-(5-phenyl-1,2,4-oxadiazol-3-yl)ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-7(13)9-11-10(14-12-9)8-5-3-2-4-6-8/h2-7,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNSNTPZQRIEUNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NOC(=N1)C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B2720054.png)

![(E)-N-hydroxy-1-[2-(prop-2-en-1-yloxy)phenyl]methanimine](/img/structure/B2720056.png)

![8-(tert-butyl)-6-oxo-N-(pyridin-2-ylmethyl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2720063.png)

![{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B2720067.png)

![2,7-dimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-5H-chromeno[2,3-b]pyridine-3-carboxamide](/img/structure/B2720071.png)

![Ethyl 7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2720072.png)

![2-chloro-4-{4-ethyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}pyridine](/img/structure/B2720073.png)

![tert-butyl (3S)-3-[3-bromo-4-carbamoyl-5-(methylamino)-1H-pyrazol-1-yl]pyrrolidine-1-carboxylate](/img/structure/B2720075.png)